molecular formula C9H15NO4 B1391845 Dimethyl piperidine-3,5-dicarboxylate CAS No. 54732-79-5

Dimethyl piperidine-3,5-dicarboxylate

Cat. No.: B1391845
CAS No.: 54732-79-5
M. Wt: 201.22 g/mol
InChI Key: FOEXRJBHOCBGFH-UHFFFAOYSA-N
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Description

Dimethyl piperidine-3,5-dicarboxylate is a chemical compound belonging to the class of piperidine derivatives. Piperidines are saturated heterocyclic amine compounds that are widely used as building blocks in the synthesis of pharmaceutical and agrochemical compounds. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl piperidine-3,5-dicarboxylate can be synthesized through the hydrogenation of functionalized pyridines. The process involves the use of a stable, commercially available rhodium compound, Rh₂O₃, as a catalyst. The reaction requires mild conditions, typically involving the substrate, catalyst, and a hydrogen source .

Industrial Production Methods: Industrial production of this compound often involves the reduction of 3,5-dimethylpyridine using lithium triethylborohydride. This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions: Dimethyl piperidine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Hydrogenation of the compound can lead to the formation of piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation typically uses molecular hydrogen and a rhodium catalyst.

    Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidine compounds.

Scientific Research Applications

Dimethyl piperidine-3,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl piperidine-3,5-dicarboxylate involves its interaction with various molecular targets. In medicinal applications, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Uniqueness: Dimethyl piperidine-3,5-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

dimethyl piperidine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEXRJBHOCBGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pyridine-3,5-dicarboxylic acid dimethyl ester (5.3 g, 27 mmol) and Rh/PtO2 (0.5 g) in MeOH (200 mL) are stirred under hydrogen overnight. The resulting mixture is filtered and the solvents are evaporated to give a brown oil. MS (LC-MS): 202 [M+H]+
Quantity
5.3 g
Type
reactant
Reaction Step One
[Compound]
Name
Rh PtO2
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl piperidine-3,5-dicarboxylate
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